molecular formula C34H26N6 B14234349 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile

2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile

Cat. No.: B14234349
M. Wt: 518.6 g/mol
InChI Key: CBKTUPNTSAGSPP-UHFFFAOYSA-N
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Description

2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9-ethylcarbazol-3-yl groups attached to a but-2-enedinitrile core through methylene bridges. Its molecular structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced carbazole compounds.

Scientific Research Applications

2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(9-methylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
  • 2,3-Bis[(9-phenylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
  • 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]prop-2-enedinitrile

Uniqueness

2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile stands out due to its specific ethyl substitution on the carbazole rings, which can influence its chemical reactivity and physical properties. This unique substitution pattern can affect its interactions with other molecules and its overall stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C34H26N6

Molecular Weight

518.6 g/mol

IUPAC Name

2,3-bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C34H26N6/c1-3-39-31-11-7-5-9-25(31)27-17-23(13-15-33(27)39)21-37-29(19-35)30(20-36)38-22-24-14-16-34-28(18-24)26-10-6-8-12-32(26)40(34)4-2/h5-18,21-22H,3-4H2,1-2H3

InChI Key

CBKTUPNTSAGSPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC(=C(C#N)N=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C#N)C6=CC=CC=C61

Origin of Product

United States

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